1-(4-Chlorophenyl)-3-ethylpiperazine
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Overview
Description
1-(4-Chlorophenyl)-3-ethylpiperazine is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Mechanism of Action
Target of Action
Many piperazine derivatives are known to interact with various receptors in the nervous system, including dopamine, serotonin, and histamine receptors . The specific targets of “1-(4-Chlorophenyl)-3-ethylpiperazine” would depend on its exact structure and properties.
Mode of Action
Piperazine derivatives can act as agonists or antagonists at their target receptors, meaning they can either activate the receptor or prevent it from being activated . The exact mode of action would depend on the compound’s structure and the receptor it interacts with.
Biochemical Pathways
The interaction of a compound with its target receptor can trigger various biochemical pathways. For example, activation of dopamine receptors can affect pathways involved in mood and reward, while activation of histamine receptors can affect pathways involved in inflammation and allergic responses .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound depend on its chemical structure. Piperazine derivatives are generally well absorbed and can cross the blood-brain barrier, but their distribution, metabolism, and excretion can vary widely .
Result of Action
The molecular and cellular effects of a compound’s action depend on the biochemical pathways it affects. For example, a compound that activates dopamine receptors could have effects such as increased mood and motivation, while a compound that blocks histamine receptors could reduce inflammation and allergic responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence a compound’s action, efficacy, and stability. For example, certain substances can enhance or inhibit the absorption of the compound, and extreme pH or temperature can affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3-ethylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound .
Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity. Specific details on the industrial production of this compound are limited, but similar methodologies are likely employed.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar solvents.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological receptors and enzymes.
Industry: Utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)piperazine
- 1-(3-Trifluoromethylphenyl)piperazine
- 1-(4-Methoxyphenyl)piperazine
Comparison: 1-(4-Chlorophenyl)-3-ethylpiperazine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other piperazine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-ethylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-2-11-9-15(8-7-14-11)12-5-3-10(13)4-6-12/h3-6,11,14H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKBNIVCSCAEOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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